3-Carboxy-5-propyl-2-furanpropionic acid is a chemical compound classified as a furan derivative. This compound is notable for its role as a metabolite of furan fatty acids and is recognized as a significant uremic toxin, particularly in patients with chronic kidney disease. It is primarily excreted through organic anion transporters in the urine under physiological conditions, and its concentration tends to increase in individuals suffering from renal impairment .
The synthesis of 3-Carboxy-5-propyl-2-furanpropionic acid typically involves the reaction of furan derivatives with propyl groups. This process can utilize various organic solvents and catalysts to enhance reaction efficiency. The synthetic routes may vary, but they generally aim for optimal yields and purity, often incorporating multiple purification steps to meet industrial standards .
Industrial Production: In industrial settings, the synthesis is scaled up from laboratory methods, focusing on maximizing yield while ensuring the quality of the final product through rigorous quality control measures.
The molecular formula of 3-Carboxy-5-propyl-2-furanpropionic acid is , with a molecular weight of approximately 240.25 g/mol. The structural representation includes a furan ring substituted with carboxylic acid groups and propyl chains, which contribute to its chemical properties and biological activity. The compound's IUPAC name is 2-(2-carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic acid .
3-Carboxy-5-propyl-2-furanpropionic acid can participate in several chemical reactions:
The products from these reactions depend significantly on reaction conditions and reagents used, with oxidation potentially yielding carboxylated or hydroxylated derivatives, while reduction may produce alcohols or alkanes.
The mechanism of action for 3-Carboxy-5-propyl-2-furanpropionic acid primarily relates to its role as a uremic toxin. It has been shown to impair glucose-stimulated insulin secretion, increase oxidative stress, and promote the formation of advanced glycation end products. Additionally, it affects insulin granule maturation, contributing to metabolic disorders such as type 2 diabetes mellitus .
The polar surface area is approximately 87.74 Ų, which impacts its interaction with biological membranes.
3-Carboxy-5-propyl-2-furanpropionic acid has several scientific applications:
3-Carboxy-5-propyl-2-furanpropionic acid (IUPAC: 2-(2-carboxyethyl)-5-propylfuran-3-carboxylic acid) is a furan dicarboxylic acid derivative with the molecular formula C₁₁H₁₄O₅ and a molecular weight of 226.23 g/mol [6]. Its core structure consists of a five-membered furan ring substituted with a propyl group at the C5 position. Two carboxylic acid functional groups are attached: one directly at C3 and another via a three-carbon propanoic acid chain at C2 [1] [7]. This arrangement creates a planar, hydrophobic core with flexible acidic side chains. A structural isomer, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF; C₁₂H₁₆O₅, MW 240.25 g/mol), features an additional methyl group at C4 [9]. Both compounds share the canonical SMILES string CCCC1=CC(=C(O1)CCC(=O)O)C(=O)O, but CMPF’s isomeric SMILES (CCCC1=C(C)C(C(O)=O)=C(CCC(O)=O)O1) reflects its distinct methylation [9]. Computational models predict a LogP value of ~1.68, indicating moderate lipophilicity, and a polar surface area of 87.74 Ų, consistent with dicarboxylic acids [3].
Table 1: Structural Variants of Furanpropionic Acid Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
3-Carboxy-5-propyl-2-furanpropionic acid | C₁₁H₁₄O₅ | 226.23 | 5-propyl furan, 3-carboxy, C2-propanoic acid |
3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) | C₁₂H₁₆O₅ | 240.25 | 4-methyl, 5-propyl furan, C2/C3 dicarboxylates |
This compound exhibits exceptionally high plasma protein binding (>95%), primarily to human serum albumin (HSA) via Sudlow Site I [3] [9]. Its binding affinity (Kd ≈ 0.5–2.0 μM) surpasses many endogenous ligands due to synergistic interactions: hydrophobic contacts anchor the propyl-furan core to HSA’s subdomain IIA pocket, while ionic bonds form between carboxylate groups and lysine/arginine residues [3] [9]. In chronic kidney disease (CKD), accumulation occurs as the compound competes with other albumin-bound toxins (e.g., indoxyl sulfate), reducing renal clearance efficiency [9]. This binding saturates physiological transport mechanisms, impairing hepatic uptake via organic anion transporting polypeptides (OATP1B1/1B3) and renal excretion via organic anion transporters (OAT3) [3] [9].
Table 2: Albumin Binding Parameters
Parameter | Value | Biological Implication |
---|---|---|
Protein Binding Percentage | >95% | Limited dialytic clearance in CKD |
Primary Binding Site | Sudlow Site I (HSA) | Competes with bilirubin, warfarin |
Dissociation Constant (Kd) | 0.5–2.0 μM | Higher affinity than most uremic toxins |
Transport Inhibition | OATP1B1/OAT3 | Reduces hepatic/renal elimination of co-transported drugs |
3-Carboxy-5-propyl-2-furanpropionic acid is a terminal metabolite of furan fatty acids (F-acids), particularly those from dietary sources like fish, vegetables, and fruits [3]. F-acids with propyl side chains (e.g., CMPF precursors) undergo β-oxidation in hepatic peroxisomes, shortening alkyl chains while retaining the furan core [1] [3]. Prescription omega-3-acid ethyl esters (e.g., fish oil supplements) are major precursors, undergoing hydrolysis, peroxisomal chain-shortening, and oxidative cleavage to yield this metabolite [4]. Clinical studies confirm 3–5-fold plasma elevation in fish oil consumers and diabetics, confirming diet-derived biosynthesis [3] [9]. In CKD, impaired excretion exacerbates accumulation, with serum levels correlating with renal dysfunction severity [9].
Enzymatic formation involves cytochrome P450 (CYP4F)-mediated ω-hydroxylation of precursor F-acids, followed by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) oxidation to dicarboxylates [3]. Non-enzymatic pathways occur during high-temperature cooking: thermal degradation of polyunsaturated fatty acids (e.g., linolenic acid) generates furan rings via radical cyclization, with propyl groups originating from ω-3 side chains [9]. Both pathways yield reactive intermediates that decarboxylate spontaneously to form stable 3-substituted furanpropionic acids [3].
Reverse-phase HPLC with C18 columns (e.g., Luna C18(2), 150 × 4.6 mm, 5 µm) is optimal. A validated clinical method uses a mobile phase of 50 mM ammonium formate (pH 3.0)/acetonitrile (20:80, v/v) at 1.0 mL/min flow [5] [7]. Detection employs fluorescence (ex/em: 265/290 nm) or tandem mass spectrometry (UHPLC-MS/MS) for enhanced specificity in plasma matrices [2] [9]. Sample preparation requires protein precipitation with acetonitrile (1:3 ratio) to dissociate albumin-bound analyte, achieving 90–95% recovery [9]. The retention time is ~8–12 minutes, with a limit of quantification (LOQ) of 0.1 ng/mL in human plasma [5] [9].
Table 3: Optimized HPLC Conditions for Detection
Parameter | Specification | Purpose |
---|---|---|
Column | Luna C18(2), 150 × 4.6 mm, 5 µm | Hydrophobic separation |
Mobile Phase | 50 mM ammonium formate (pH 3.0)/acetonitrile (20:80) | Ion suppression, peak resolution |
Flow Rate | 1.0 mL/min | Efficient elution |
Detection | Fluorescence (ex 265 nm, em 290 nm) or MS/MS | Specificity in complex biomatrices |
LOQ | 0.1 ng/mL | Clinical monitoring in CKD/diabetes |
GC-MS analysis requires derivatization: methyl esterification with BF₃-methanol converts carboxyl groups to volatile methyl esters, while silylation (e.g., BSTFA) protects hydroxyl groups [6] [7]. A mid-polarity column (e.g., DB-35ms, 30 m × 0.25 mm) with 5% phenyl groups enables separation. Temperature programming from 80°C (1 min) to 280°C at 15°C/min resolves the derivative at ~14 minutes [7]. Electron ionization (EI) at 70 eV generates characteristic fragments: m/z 240 [M]⁺, m/z 195 [M-COOH]⁺, and m/z 151 [furan ring + C₃H₇]⁺, aiding structural confirmation [6] [7]. Though less sensitive than HPLC-MS/MS (LOQ: 5 ng/mL), GC-MS provides complementary structural data for isomer differentiation [7].
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